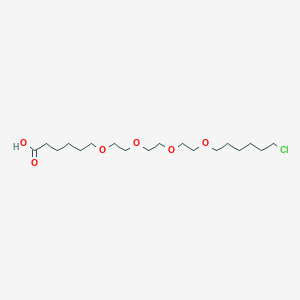
methyl (2R,3S,4S,5R,6R)-5-acetoxy-6-(((2R,3S,4R,5R,6S)-2-(acetoxymethyl)-4-(benzyloxy)-5-(((benzyloxy)carbonyl)amino)-6-methoxytetrahydro-2H-pyran-3-yl)oxy)-4-(benzyloxy)-3-(2-chloroacetoxy)tetrahydro-2H-pyran-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2R,3S,4S,5R,6R)-5-acetoxy-6-(((2R,3S,4R,5R,6S)-2-(acetoxymethyl)-4-(benzyloxy)-5-(((benzyloxy)carbonyl)amino)-6-methoxytetrahydro-2H-pyran-3-yl)oxy)-4-(benzyloxy)-3-(2-chloroacetoxy)tetrahydro-2H-pyran-2-carboxylate is a complex organic compound with multiple functional groups, including acetoxy, benzyloxy, and chloroacetoxy groups. This compound is of interest in various fields of chemistry and biology due to its intricate structure and potential reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including protection and deprotection of functional groups, selective acetylation, and benzylation. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of such complex compounds may involve automated synthesis using flow chemistry techniques, which allow for precise control over reaction conditions and scalability. The use of high-throughput screening and optimization of reaction parameters is crucial for efficient production.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions at the chloroacetoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate), reducing agents like NaBH4 (Sodium borohydride), and nucleophiles like NaN3 (Sodium azide). Reaction conditions often involve specific solvents, temperature control, and inert atmosphere to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biology, it may serve as a probe for studying enzyme-catalyzed reactions, particularly those involving acetylation and deacetylation.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry
In industry, it may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The acetoxy and benzyloxy groups may play a role in binding to these targets, while the chloroacetoxy group could be involved in covalent modification of proteins.
相似化合物的比较
Similar Compounds
- Methyl (2R,3S,4S,5R,6R)-5-acetoxy-6-(((2R,3S,4R,5R,6S)-2-(acetoxymethyl)-4-(benzyloxy)-5-(((benzyloxy)carbonyl)amino)-6-methoxytetrahydro-2H-pyran-3-yl)oxy)-4-(benzyloxy)-3-(2-chloroacetoxy)tetrahydro-2H-pyran-2-carboxylate
- This compound
属性
分子式 |
C42H48ClNO16 |
|---|---|
分子量 |
858.3 g/mol |
IUPAC 名称 |
methyl (2R,3S,4S,5R,6R)-5-acetyloxy-6-[(2R,3S,4R,5R,6S)-2-(acetyloxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-3-(2-chloroacetyl)oxy-4-phenylmethoxyoxane-2-carboxylate |
InChI |
InChI=1S/C42H48ClNO16/c1-25(45)52-24-30-33(34(53-21-27-14-8-5-9-15-27)32(40(51-4)57-30)44-42(49)55-23-29-18-12-7-13-19-29)59-41-38(56-26(2)46)35(54-22-28-16-10-6-11-17-28)36(58-31(47)20-43)37(60-41)39(48)50-3/h5-19,30,32-38,40-41H,20-24H2,1-4H3,(H,44,49)/t30-,32-,33-,34-,35+,36+,37-,38-,40+,41-/m1/s1 |
InChI 键 |
DOFOWRMLZOMMDM-NGEMDJAOSA-N |
手性 SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)NC(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)C(=O)OC)OC(=O)CCl)OCC5=CC=CC=C5)OC(=O)C |
规范 SMILES |
CC(=O)OCC1C(C(C(C(O1)OC)NC(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OC4C(C(C(C(O4)C(=O)OC)OC(=O)CCl)OCC5=CC=CC=C5)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(1S,6S)-6-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine](/img/structure/B11829131.png)
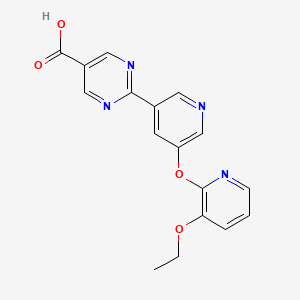

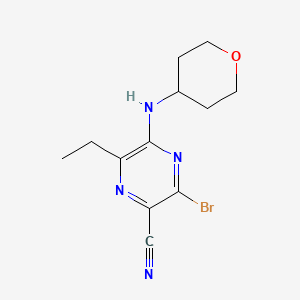

![7-cyclopentyl-5-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11829163.png)
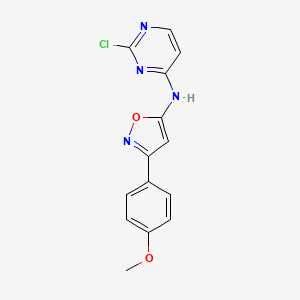

![methyl 4-[(1S,2R,3aS,8bS)-2-hydroxy-1-(hydroxymethyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoate](/img/structure/B11829197.png)
![(6S,8S,9R,10S,11S,13S,14S,17R)-17-(2-acetoxyacetyl)-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate](/img/structure/B11829198.png)
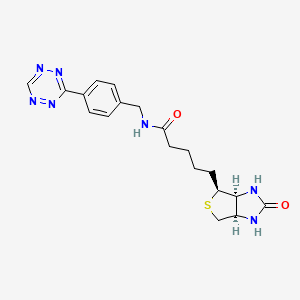
![ethyl (2E)-3-{5-phenyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B11829201.png)
